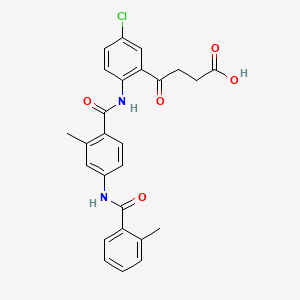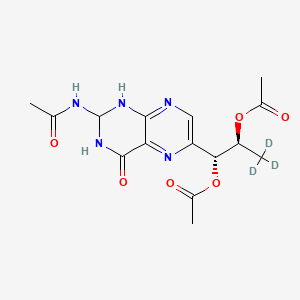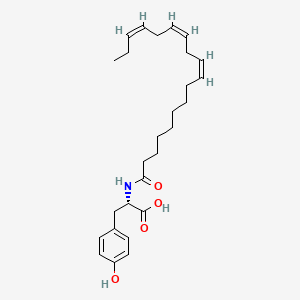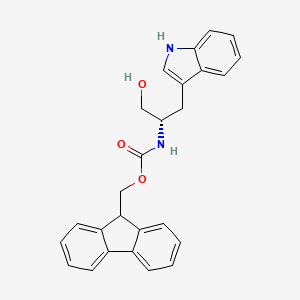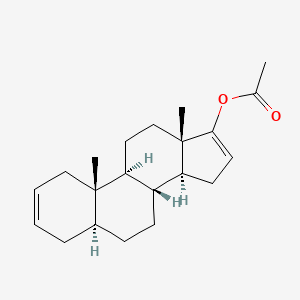
17-Acetoxy-5a-androsta-2,16-diene
Übersicht
Beschreibung
17-Acetoxy-5a-androsta-2,16-diene (17-AAD) is an androgenic steroid hormone used in laboratory research to study the effects of androgens on the body. It is a synthetic derivative of testosterone, the primary male sex hormone. It is widely used in the pharmaceutical field .
Synthesis Analysis
17-AAD is obtained through synthetic reactions from androstane-based compounds . It has been used as a reactant in the preparation of Rocuronium and its derivatives .Molecular Structure Analysis
The molecular formula of 17-AAD is C21H30O2 . It contains a total of 60 bonds; 26 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, and 1 ester (aliphatic) .Chemical Reactions Analysis
17-AAD is a reactant used in the preparation of Rocuronium and its derivatives .Physical And Chemical Properties Analysis
17-AAD is a crystalline solid that appears as a white to pale yellow powder or crystal at room temperature . It is soluble in organic solvents such as methanol, chloroform, and ether . The boiling point is predicted to be 413.2±45.0 °C , and the density is 1.07 .Wissenschaftliche Forschungsanwendungen
Novel derivatives of "17-Acetoxy-5a-androsta-2,16-diene" have been synthesized as inhibitors of the 17α-hydroxylase/17, 20-lyase enzyme, which are potent in rat testicular models. These inhibitors are potential therapeutic agents for diseases dependent on androgens, including prostate cancer (Njar, Klus, & Brodie, 1996).
Derivatives of "this compound" have been evaluated for their effectiveness as inhibitors of the enzyme 17α-hydroxylase-C(17,20)-lyase. This research contributes to understanding the treatment of prostate cancer (Zhu, Ling, Lei, Handratta, & Brodie, 2003).
Research into the palladium-catalyzed carbonylation of derivatives of "this compound" has led to the synthesis of compounds with potential applications in pharmaceuticals, particularly in the development of novel drugs (Ács, Takács, Szilágyi, Wölfling, Schneider, & Kollár, 2009).
The nickel-catalyzed synthesis of 17-aryl-3β-acetoxy-androsta-5,16-dienes from derivatives of "this compound" shows potential for creating compounds with varied pharmacological activities (Wang, Wang, Dai, Li, & Wang, 2017).
A study on the synthesis and biological activity of novel steroidal compounds derived from "this compound" revealed their potential as inhibitors of human cytochrome P45017α, an enzyme critical in steroid hormone biosynthesis. These compounds could be valuable for prostate cancer treatment (Njar, Kato, Nnane, Grigoryev, Long, & Brodie, 1998).
Wirkmechanismus
As a synthetic derivative of testosterone, 17-AAD is used to study the effects of androgens on various biological processes, including endocrinology, reproduction, and behavior.
Safety and Hazards
17-AAD is classified as a skin irritant (Category 2), eye irritant (Category 2), and specific target organ toxicant – single exposure (Category 3). It is also suspected of causing genetic defects (Category 2), cancer (Category 2), and damaging fertility or the unborn child (Category 2) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
17-AAD is a useful tool for researchers to study the effects of androgens on various biological processes. It has potential applications in the treatment of inflammation, allergic reactions, and immune system-related diseases . It is also used in the treatment of respiratory diseases, skin diseases, and arthritis . Future research may focus on its potential uses in other medical fields.
Eigenschaften
IUPAC Name |
[(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-14(22)23-19-10-9-17-16-8-7-15-6-4-5-12-20(15,2)18(16)11-13-21(17,19)3/h4-5,10,15-18H,6-9,11-13H2,1-3H3/t15-,16+,17+,18+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPMRHLQYPCJPR-KPKYYQPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CCC2C1(CCC3C2CCC4C3(CC=CC4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC=CC4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677362 | |
| Record name | (5alpha)-Androsta-2,16-dien-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50588-42-6 | |
| Record name | Androsta-2,16-dien-17-ol, 17-acetate, (5α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50588-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5alpha)-Androsta-2,16-dien-17-yl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050588426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5alpha)-Androsta-2,16-dien-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5α)-Androsta-2,16-dien-17-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





